molecular formula C16H12BrNO B13082655 4-(Benzyloxy)-2-bromoquinoline

4-(Benzyloxy)-2-bromoquinoline

Cat. No.: B13082655
M. Wt: 314.18 g/mol
InChI Key: YQLKJGILWMFWJO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-bromoquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzyloxy group at the 4-position and a bromine atom at the 2-position of the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-bromoquinoline typically involves the bromination of 4-(Benzyloxy)quinoline. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The benzyloxy group can undergo oxidation to form quinoline-4-carboxylic acid derivatives.

    Reduction: The bromine atom can be reduced to form 4-(Benzyloxy)quinoline.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃), sodium thiolate (NaSR), or alkoxides (RO⁻) under basic conditions.

Major Products Formed:

Scientific Research Applications

4-(Benzyloxy)-2-bromoquinoline has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-bromoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxyquinoline
  • 4-(Benzyloxy)-2-chloroquinoline
  • 4-(Benzyloxy)-2-iodoquinoline

Comparison: 4-(Benzyloxy)-2-bromoquinoline is unique due to the presence of the bromine atom, which can be easily substituted to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis. Compared to its chloro and iodo counterparts, the bromo derivative offers a balance between reactivity and stability, making it suitable for various chemical transformations .

Properties

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

IUPAC Name

2-bromo-4-phenylmethoxyquinoline

InChI

InChI=1S/C16H12BrNO/c17-16-10-15(13-8-4-5-9-14(13)18-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

YQLKJGILWMFWJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)Br

Origin of Product

United States

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